Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]-
Description
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-23-16-8-6-5-7-15(16)20-9-11-21(12-10-20)18(22)17-13(2)19-24-14(17)3/h5-8H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQWHRJGUBNQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- can be synthesized through various methods. One common approach involves the condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 4-(2-ethoxyphenyl)-1-piperazine in the presence of coupling reagents. Another method includes the reaction of 2-amino-2-phenyl-1-propanol with 2-acetyl-1,3-cyclohexanedione in the presence of sodium ethoxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Methanone derivatives have been investigated for their potential as therapeutic agents. The following are key areas of application:
Antidepressant Activity
Research has indicated that compounds similar to Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- exhibit significant antidepressant-like effects in animal models. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anxiolytic Properties
Studies have shown that the compound may possess anxiolytic properties, making it a candidate for treating anxiety disorders. Its structural similarity to known anxiolytics suggests that it could interact with similar biological targets .
Antipsychotic Potential
Given the presence of the piperazine ring, Methanone derivatives are being explored for their antipsychotic potential. Compounds with this structure have been found to exhibit antagonistic activity at dopamine receptors, which is crucial in managing psychotic disorders .
Biological Research Applications
In addition to its therapeutic potential, Methanone has applications in biological research:
Neuropharmacology Studies
The compound's effects on neuronal pathways make it a valuable tool for studying neuropharmacological mechanisms. Its ability to influence neurotransmitter release and receptor activity provides insights into the treatment of neurodegenerative diseases .
Chemical Probes
Methanone can serve as a chemical probe in drug discovery processes. By modifying its structure, researchers can create analogs that help identify specific biological targets and mechanisms of action within cellular systems .
Case Studies
Several case studies exemplify the applications of Methanone derivatives:
Mechanism of Action
The mechanism of action of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Differences
Electronic and Steric Effects
- Steric Profile: Moderate steric hindrance from methyl groups on the isoxazole and ethoxyphenyl substituent .
ML-210 :
Aripiprazole :
- Electron Effects : The dichlorophenyl group is electron-withdrawing, enhancing lipophilicity and receptor affinity in CNS applications.
- Steric Profile : Extended butoxy chain increases molecular flexibility and bioavailability .
Biological Activity
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]- (CAS Number: 717872-74-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 410.51 g/mol. Its structure comprises an isoxazole ring linked to a piperazine moiety, which is known to influence its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds containing isoxazole and piperazine groups exhibit significant biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of isoxazole-piperazine hybrids demonstrate potent cytotoxic effects against various cancer cell lines. For instance, one study found that certain derivatives induced apoptosis in hepatocellular carcinoma (HCC) cells by activating specific apoptotic pathways .
- Cytotoxicity : The cytotoxic effects of methanone derivatives have been evaluated in vitro. In one study, compounds were screened against tumor cells, revealing that several exhibited significant cytotoxicity with IC50 values ranging from 0.09 to 11.7 μM .
Case Studies
- Antiproliferative Effects : A study focused on the synthesis and evaluation of isoxazole-piperazine analogues showed promising results against HCC and breast cancer cell lines. The compounds not only inhibited cell proliferation but also induced cell cycle arrest and apoptosis .
- Mechanistic Insights : Another investigation revealed that the tested compounds affected cellular survival pathways differently based on mutation profiles in cancer cells (e.g., p53 and PTEN status). This suggests a tailored approach in cancer therapy using these compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like substituted piperazines with activated ketones in glacial acetic acid (common solvent) under controlled conditions (e.g., 4–8 hours at 60–100°C) is effective. Ethanol or acetic acid is often used to isolate the product via recrystallization . Key steps include stoichiometric control of reactants (e.g., equimolar ratios) and monitoring via TLC with mobile phases like ethyl acetate/hexane (5:1) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of spectral techniques:
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations (C=N, ~1600 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.7–7.8 ppm for ethoxyphenyl and isoxazolyl groups) and piperazine methylenes (δ 2.5–3.5 ppm). ¹³C NMR confirms ketone carbonyl (~200 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, if single crystals are obtained .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against targets like HPPD (4-hydroxyphenylpyruvate dioxygenase) using spectrophotometric monitoring of substrate conversion .
- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors (common for piperazine derivatives) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi .
Advanced Research Questions
Q. How do electronic modifications (e.g., substituents on the isoxazolyl or ethoxyphenyl groups) affect bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Replace the ethoxy group with nitro or chloro substituents to enhance electrophilicity and receptor binding. Compare IC₅₀ values in enzyme assays .
- Electron-Donating Groups (EDGs) : Introduce methoxy or methyl groups to improve solubility and pharmacokinetics. Use QSAR models to correlate logP with activity .
- Synthetic Example : Replace 2-ethoxyphenyl with 2,4-dinitrophenyl via hydrazine-mediated coupling in acetic acid .
Q. What strategies mitigate instability of the isoxazolyl-piperazine scaffold under physiological conditions?
- Methodological Answer :
- Prodrug Design : Acylate the piperazine nitrogen to enhance metabolic stability .
- Formulation Optimization : Use cyclodextrin inclusion complexes or liposomal encapsulation to protect against hydrolysis .
- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) at 37°C, monitored by HPLC .
Q. How can computational methods guide the optimization of this compound’s selectivity for a target receptor?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., serotonin 5-HT₁A). Focus on hydrogen bonding with the ketone group and π-π stacking of aromatic rings .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes to prioritize synthetic targets .
Data Contradictions and Resolution
Q. Conflicting reports on the reactivity of the isoxazolyl ring in nucleophilic substitutions: How to resolve?
- Analysis :
- reports successful substitution under acidic conditions, while notes ring-opening in strong acids.
- Resolution : Use milder conditions (e.g., NaHCO₃ buffer) to preserve the isoxazole ring. Monitor reaction progress via LC-MS to detect side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
